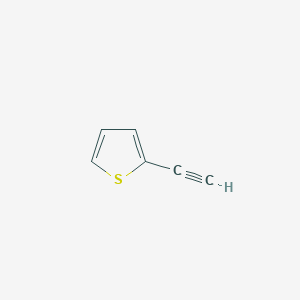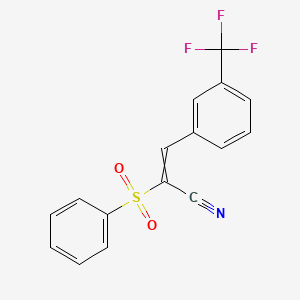
N-(6-methyl-1,3-benzodioxol-5-yl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(6-methyl-1,3-benzodioxol-5-yl)urea: is an organic compound with the molecular formula C9H10N2O3 It features a benzodioxole ring substituted with a methyl group and a urea moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with and .
Reaction Conditions: The reaction is carried out under mild conditions, often in the presence of a catalyst such as . The reaction mixture is stirred at room temperature for several hours to ensure complete conversion.
Purification: The product is purified using techniques such as or to obtain pure N-(6-methyl-1,3-benzodioxol-5-yl)urea.
Industrial Production Methods: Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated purification systems to enhance yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: N-(6-methyl-1,3-benzodioxol-5-yl)urea can undergo oxidation reactions, typically using oxidizing agents such as or .
Reduction: Reduction reactions can be performed using reducing agents like or .
Substitution: The compound can participate in substitution reactions, where the urea moiety can be replaced by other functional groups using reagents like or .
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products:
Oxidation: Formation of corresponding or .
Reduction: Formation of or .
Substitution: Formation of .
Wissenschaftliche Forschungsanwendungen
Chemistry:
Catalysis: N-(6-methyl-1,3-benzodioxol-5-yl)urea can be used as a ligand in catalytic reactions, enhancing the efficiency of various organic transformations.
Biology:
Enzyme Inhibition: The compound has shown potential as an enzyme inhibitor, particularly in the inhibition of and .
Medicine:
Anticancer Activity: Research has indicated that this compound exhibits anticancer properties by inducing apoptosis in cancer cells.
Industry:
Material Science: The compound is used in the synthesis of polymers and other materials with specific properties, such as enhanced thermal stability and mechanical strength.
Wirkmechanismus
The mechanism of action of N-(6-methyl-1,3-benzodioxol-5-yl)urea involves its interaction with molecular targets such as enzymes and receptors . The compound binds to the active site of enzymes, inhibiting their activity and leading to downstream effects such as cell cycle arrest and apoptosis. In cancer cells, this results in the inhibition of cell proliferation and induction of programmed cell death.
Vergleich Mit ähnlichen Verbindungen
- N-(6-methyl-1,3-benzodioxol-5-yl)acetamide
- N-(6-methyl-1,3-benzodioxol-5-yl)thiourea
- N-(6-methyl-1,3-benzodioxol-5-yl)carbamate
Comparison:
- N-(6-methyl-1,3-benzodioxol-5-yl)urea is unique due to its urea moiety, which imparts specific chemical and biological properties. Compared to its analogs, it exhibits higher stability and a broader range of reactivity in chemical reactions.
- N-(6-methyl-1,3-benzodioxol-5-yl)acetamide and N-(6-methyl-1,3-benzodioxol-5-yl)thiourea have different functional groups, leading to variations in their reactivity and applications. For instance, the thiourea analog may have enhanced nucleophilicity, while the acetamide analog might show different solubility properties.
Eigenschaften
IUPAC Name |
(6-methyl-1,3-benzodioxol-5-yl)urea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O3/c1-5-2-7-8(14-4-13-7)3-6(5)11-9(10)12/h2-3H,4H2,1H3,(H3,10,11,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNHRNCSLPYPLOA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1NC(=O)N)OCO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4,6-Dibromodibenzo[b,d]thiophene](/img/structure/B1312096.png)




![(6-chloroimidazo[1,2-a]pyridin-3-yl)-N,N-dimethylmethanamine](/img/structure/B1312117.png)
![2-{1-[3-(Trifluoromethyl)phenyl]ethylidene}malononitrile](/img/structure/B1312118.png)




![N-[(1S,2R)-1-Benzyl-3-(cyclopropylamino)-2-hydroxypropyl]-5-[methyl(methylsulfonyl)amino]-N'-[(1R)-1-phenylethyl]isophthalamide](/img/structure/B1312133.png)
